
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure
Méthodes De Préparation
The synthesis of 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of diphenylphosphine with methyl isocyanide in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired azaphosphole ring .
Analyse Des Réactions Chimiques
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azaphosphole to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing catalytic activity and altering biochemical pathways. Its ability to undergo various chemical reactions also allows it to modify the structure and function of target molecules .
Comparaison Avec Des Composés Similaires
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole can be compared to other azaphosphole derivatives and phosphorus-containing heterocycles. Similar compounds include:
1-Phenyl-2,5-diphenyl-1H-1,3-azaphosphole: Differing by the substitution pattern on the phosphorus atom.
1-Methyl-2,5-diphenyl-1H-1,3-azaphospholine: A related compound with a different ring structure.
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphorine: Another phosphorus-containing heterocycle with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
118806-68-1 |
|---|---|
Formule moléculaire |
C16H14NP |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
1-methyl-2,5-diphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C16H14NP/c1-17-15(13-8-4-2-5-9-13)12-18-16(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
OVZGPUNMAKSDCN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CP=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


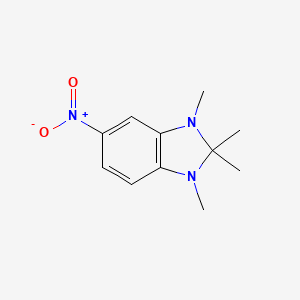
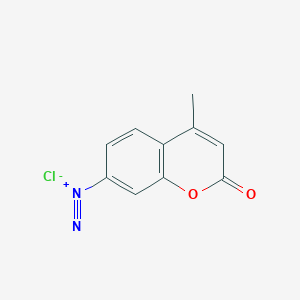
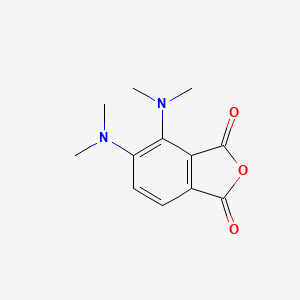
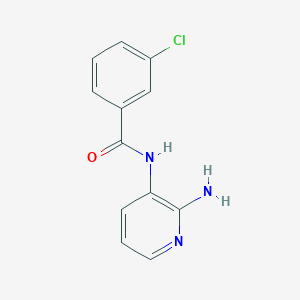
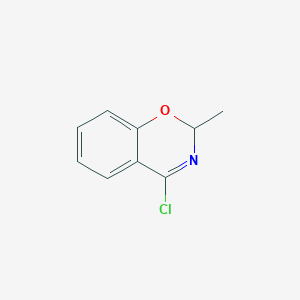
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
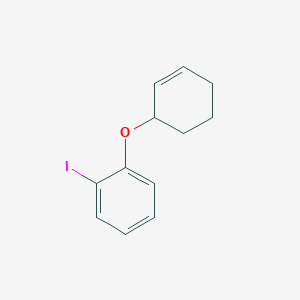
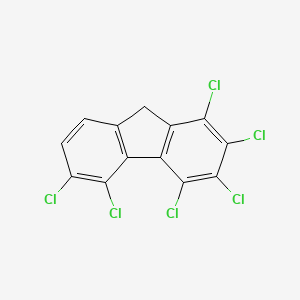



![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
